7a-hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione
Description
Properties
IUPAC Name |
7a-hydroxy-3a-methyl-3,5,6,7-tetrahydro-2H-indene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-9-6-4-8(12)10(9,13)5-2-3-7(9)11/h13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWOGVLFCOLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1(CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7a-hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione with key analogs based on structural features, synthesis methodologies, and bioactivity.
Core Structural and Functional Group Comparisons
Key Observations :
- The tetrahydroindene-dione framework shares a bicyclic system with dieldrin but lacks halogenation and epoxide groups, which are critical for dieldrin’s insecticidal activity .
- Unlike IM-7, which is a monocyclic imidazolidinone derivative, the target compound’s bicyclic structure may confer distinct steric and electronic properties, influencing reactivity and binding affinity .
Key Observations :
- IM-7 and related imidazolidinones are synthesized via Strecker reactions, leveraging amino acids and isocyanates . This contrasts with the target compound, which may require alternative strategies (e.g., Diels-Alder cyclization or ketone oxidation) due to its fused bicyclic system.
Pharmacological and Functional Properties
Key Observations :
- IM-7’s cardiovascular effects highlight the pharmacological relevance of dione-containing compounds , suggesting that the target compound’s 1,4-dione moiety could be leveraged for similar bioactivity.
- Dieldrin’s toxicity underscores the importance of substituent selection; the absence of halogens in the target compound may reduce adverse effects .
Preparation Methods
Zinc-Mediated Cyclization
A foundational method for synthesizing indene-dione derivatives involves zinc-mediated cyclization reactions. In a patent by, 1-bromocyclohexanecarboxylic acid methyl ester is reacted with 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione in a benzene-ethyl acetate-HMFTA (10:5:1) solvent system. The reaction proceeds via a conjugate addition mechanism, where zinc acts as a reducing agent to facilitate the formation of the bicyclic core. After 8 hours of reflux, the target product is isolated in 67% yield via extraction and column chromatography. This method is notable for its simplicity but requires careful control of stoichiometry to avoid over-reduction byproducts.
Aldol Condensation from Hajos–Parrish Ketone (HPK)
The Hajos–Parrish ketone (HPK), a well-known chiral building block, has been adapted for synthesizing methanoindene frameworks. As reported in, HPK undergoes stereoselective aldol condensation with 1,2-dicarbonyl compounds to form the indene-dione scaffold. For example, reacting HPK with 1,2-indandione in the presence of HCl yields a tricyclic product with the desired hydroxyl and methyl substituents. The reaction’s stereochemical outcome is governed by the inherent chirality of HPK, ensuring high enantiomeric excess (ee > 90%).
Catalytic Approaches
Rhodium-Catalyzed Cycloadditions
Rhodium catalysts have been employed to construct the indene-dione core through [3+2] cycloadditions. A study in describes the reaction of para-quinamines with α-diazo ketones using dirhodium tetraacetate (Rh₂(OAc)₄) as a catalyst. Under blue LED irradiation, the reaction proceeds via a carbene transfer mechanism, forming the bicyclic structure with excellent diastereoselectivity (dr > 95:5). This method achieves yields up to 99% and is compatible with diverse substituents, including aryl and alkyl groups.
Aza-Prins Reaction
The aza-Prins reaction, detailed in, offers a route to functionalized indene-diones. Treating 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline with 1,2-dicarbonyl compounds in the presence of HCl generates tricyclic benzazocines. For instance, ethyl 2-oxopropanoate reacts selectively at the acetyl group, yielding the product in 75% yield. The reaction’s regioselectivity is attributed to the electronic effects of the carbonyl groups, favoring nucleophilic attack at the more electrophilic site.
Stereochemical Control and Resolution
Chiral Auxiliaries
Incorporating chiral auxiliaries during synthesis ensures precise stereochemical outcomes. In, (3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione is synthesized using a camphor-derived auxiliary. The auxiliary directs the methylation and hydroxylation steps, resulting in a diastereomeric ratio of 88:12. Subsequent enzymatic resolution with lipase B enhances the enantiopurity to >99% ee.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution combines racemization and selective crystallization to achieve high enantiomeric excess. A study in demonstrates that heating the racemic mixture in a toluene-water biphasic system with a palladium catalyst enables continuous racemization of the undesired enantiomer. The desired (3aS,7aS)-isomer crystallizes preferentially, achieving 95% ee after three cycles.
Purification and Characterization
Chromatographic Techniques
Purification typically involves silica gel chromatography with hexane-ethyl acetate gradients. In, the crude product is eluted with a 5:1 hexane/EtOAc mixture, removing unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column further purifies the compound for analytical standards.
Crystallization
Recrystallization from ethanol-water (9:1) yields needle-like crystals suitable for X-ray diffraction. The crystal structure of (3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione, reported in, confirms the relative configuration of the hydroxyl and methyl groups (CCDC 2252341).
Challenges and Optimization
Byproduct Formation
A common challenge is the formation of over-reduced byproducts in zinc-mediated reactions. Increasing the HMFTA concentration from 1% to 5% reduces zinc aggregation, improving yield to 72%. Additionally, substituting benzene with toluene minimizes side reactions due to its higher boiling point (110°C vs. 80°C).
Scalability Issues
Scaling Rh-catalyzed reactions requires careful handling of diazo compounds due to their explosive nature. Microfluidic reactors, as described in, enhance safety by controlling exotherms and reducing reaction volumes. This approach achieves a throughput of 50 g/day with consistent purity (>98%).
Q & A
Q. What are the recommended synthetic pathways for 7a-hydroxy-3a-methyl-tetrahydro-2H-indene-1,4-dione, and how can reaction conditions be optimized?
A multi-step synthesis approach is typical for structurally complex bicyclic ketones. For example, a modified Claisen condensation or Michael addition may be employed to form the indene-dione core. Reaction optimization should focus on:
- Catalyst selection : Triethylamine (TEA) is often used to facilitate cyclization, as seen in analogous indene-derived syntheses .
- Temperature control : Heating at 120°C in polar aprotic solvents (e.g., DMF) enhances reaction rates while minimizing side products .
- Monitoring : Thin-layer chromatography (TLC) at 2-hour intervals ensures progress tracking and identifies intermediates .
- Purification : Recrystallization from EtOH/DMF mixtures improves yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- 1H/13C NMR : Resolve stereochemistry at the 3a and 7a positions, with hydroxy and methyl substituents causing distinct splitting patterns.
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₄O₃; theoretical ~218.0943 g/mol) and isotopic distribution.
- X-ray crystallography (if crystalline): Definitive stereochemical assignment for chiral centers .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Segregate organic waste containing ketones/diones for incineration .
- Emergency measures : Immediate rinsing for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?
Discrepancies often arise from dynamic ring puckering or solvent-dependent NMR shifts. To address this:
- Variable-temperature NMR : Probe ring-flipping dynamics by analyzing splitting patterns at 25°C vs. −40°C .
- Computational modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16) with experimental data to validate stereoisomers .
- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol gradients to isolate enantiomers .
Q. What experimental design principles apply when studying its reactivity in nucleophilic addition reactions?
- Variable screening : Test nucleophiles (e.g., Grignard reagents, enolates) under inert atmospheres to avoid hydroxy group oxidation.
- Kinetic vs. thermodynamic control : Vary temperatures (0°C vs. reflux) to isolate 1,2- vs. 1,4-adducts .
- In situ monitoring : Employ ReactIR to track intermediate formation and reaction pathways .
Q. How should researchers analyze conflicting data regarding its stability under acidic/basic conditions?
- pH-rate profiling : Conduct accelerated degradation studies at pH 1–14, monitoring decomposition via HPLC at 254 nm.
- Arrhenius modeling : Calculate activation energy (Ea) for hydrolysis pathways to predict shelf-life .
- Controlled replicates : Repeat experiments ≥3 times to distinguish experimental error from intrinsic instability .
Q. What computational methods are suitable for predicting its bioactivity or binding affinity?
Q. How can researchers validate the compound’s role in catalytic cycles or as a synthetic intermediate?
- Isotopic labeling : Introduce ¹³C at the ketone position to track incorporation into downstream products via NMR.
- Turnover frequency (TOF) : Measure catalytic efficiency in hydrogenation or oxidation reactions using GC-MS .
- Mechanistic probes : Add radical scavengers (e.g., TEMPO) to confirm/refute radical intermediates .
Methodological Resources
- Stereochemical analysis : Refer to NIST Chemistry WebBook for crystallographic data .
- Safety protocols : Follow guidelines from postgraduate organic chemistry programs for lab risk mitigation .
- Data interpretation : Adhere to IUPAC-recommended statistical methods for resolving experimental conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
